N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
Description
N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a quinoxaline ring, a piperidine ring, and a dimethylphenyl group
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-7-8-18(16(2)13-15)25-22(27)17-9-11-26(12-10-17)21-14-23-19-5-3-4-6-20(19)24-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYJBYZAFSYIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline ring. This can be achieved through the condensation of o-phenylenediamine with a diketone. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the dimethylphenyl group via a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to act on the central nervous system by modulating neurotransmitter receptors and ion channels. This modulation can lead to changes in neuronal activity, which may be beneficial in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Amitraz: A compound with a similar structure that is used as an insecticide and acaricide.
N-(2,4-dimethylphenyl)formamide: Another related compound with applications in organic synthesis.
Uniqueness
N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is unique due to its combination of a quinoxaline ring and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic compound characterized by its unique structural features, which include a piperidine ring and a quinoxaline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C22H24N4O
- Molecular Weight : 360.46 g/mol
- LogP : 4.4598 (indicating lipophilicity)
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 1
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. It may modulate the activity of kinases associated with cancer progression and neurological disorders.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives have shown significant inhibition of cancer cell proliferation in vitro:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 11.3 | VEGFR-2 inhibition |
| Compound B | K562 (leukemia) | 4.5 | ERK-2 and Abl-1 inhibition |
These findings suggest that the compound may act through multitarget mechanisms, enhancing its therapeutic potential against various cancers .
Neurological Effects
In addition to its anticancer properties, the compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders. Similar compounds have been investigated for their neuropharmacological effects, suggesting that this compound could modulate pathways related to neurotransmission .
Study 1: In Vitro Evaluation of Anticancer Activity
A study conducted on a series of quinoxaline derivatives, including this compound, demonstrated significant cytotoxic effects against human liver cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction.
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological potential of similar compounds. The results indicated that these compounds could enhance neurotransmitter release and exhibit neuroprotective effects in models of neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
